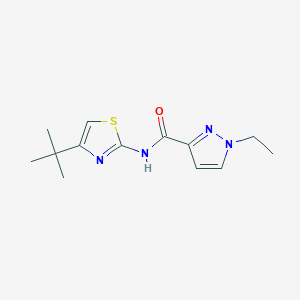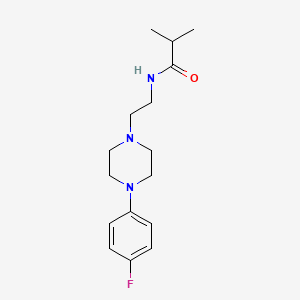
N-(2-(4-(4-フルオロフェニル)ピペラジン-1-イル)エチル)イソブチルアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the piperazine ring, which is further linked to an isobutyramide moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
科学的研究の応用
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound has been shown to be more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport, which is crucial for nucleotide synthesis and regulation of adenosine function . This could potentially disrupt these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s structure-activity relationship studies suggest that the presence of a halogen substitute in the fluorophenyl moiety next to the piperazine ring is essential for its inhibitory effects on ent1 and ent2 . This could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to reduced uridine uptake . This could potentially affect cell viability and protein expression . .
Action Environment
The action of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide could be influenced by various environmental factors. For instance, the physicochemical properties of the compound, such as size, charge, and lipophilicity, could affect its interaction with ENTs . Additionally, factors like pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
It has been suggested that it may interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has been demonstrated to inhibit ENTs, showing more selectivity to ENT2 than to ENT1 .
Cellular Effects
In cellular models, N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide has been shown to inhibit the uptake of uridine and adenosine, two important nucleosides, in a concentration-dependent manner . This suggests that the compound could influence cell function by modulating nucleoside transport and, consequently, nucleotide synthesis and adenosine-related functions .
Molecular Mechanism
The molecular mechanism of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide involves its interaction with ENTs. It has been shown to reduce the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Temporal Effects in Laboratory Settings
It has been reported that the inhibitory effect of the compound on uridine uptake could not be washed out, suggesting a long-lasting effect .
Metabolic Pathways
The metabolic pathways involving N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide are not well-defined yet. Given its potential interaction with ENTs, it may be involved in the metabolic pathways related to nucleoside transport and nucleotide synthesis .
Transport and Distribution
The transport and distribution of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide within cells and tissues are likely to be influenced by its interaction with ENTs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Attachment of the Isobutyramide Moiety: The final step involves the attachment of the isobutyramide group to the piperazine derivative.
Industrial Production Methods
Industrial production methods for N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and high-throughput screening can optimize reaction conditions and yield.
化学反応の分析
Types of Reactions
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
類似化合物との比較
Similar Compounds
4-(4-Fluorophenyl)piperazine: A simpler analog with similar pharmacological properties.
N-(2-(4-(2-Fluorophenyl)piperazin-1-yl)ethyl)isobutyramide: A closely related compound with a different substitution pattern on the phenyl ring.
Uniqueness
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the isobutyramide moiety further enhances its biological activity and specificity towards certain molecular targets.
特性
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FN3O/c1-13(2)16(21)18-7-8-19-9-11-20(12-10-19)15-5-3-14(17)4-6-15/h3-6,13H,7-12H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVZCTNPFINYLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCN1CCN(CC1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
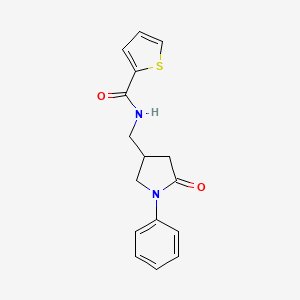
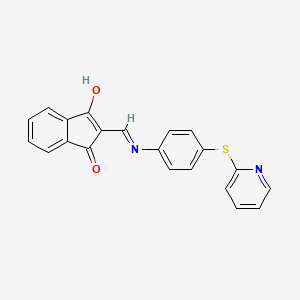
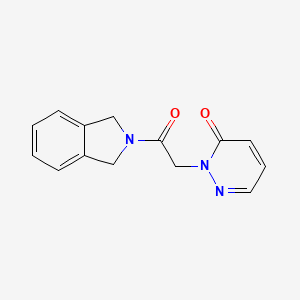

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2416213.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2416217.png)
![N-(2-chlorobenzyl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2416219.png)
![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2416220.png)
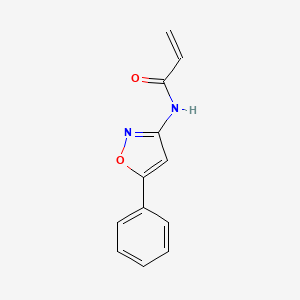
![5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid](/img/structure/B2416223.png)
![5-Chloro-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2416224.png)
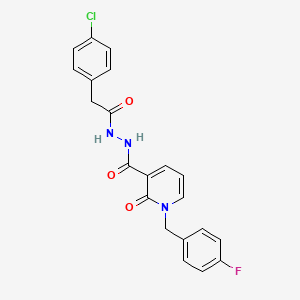
![N-(4-methoxynaphthalen-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2416226.png)
